Deltorphin II

Descripción general

Descripción

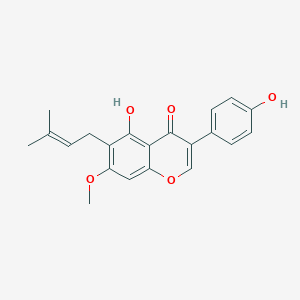

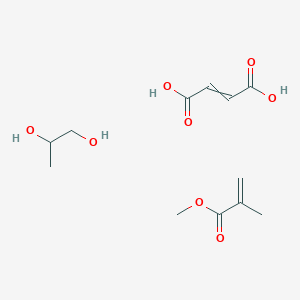

Deltorphin II, also known as [D-Ala2]-Deltorphin II, is a naturally occurring, exogenous opioid heptapeptide . It is an exorphin with the amino acid sequence Tyr-D-Met-Phe-His-Leu-Met-Asp-NH2 . Deltorphin II is one of the highest affinity and most selective naturally occurring opioid peptides known, acting as a very potent and highly specific agonist of the δ-opioid receptor .

Synthesis Analysis

The synthesis of Deltorphin II is based on the [D-Ala2]deltorphin II template . The N-terminal sequence and the amino acids in position 4 and 5 are critical to Deltorphin II analogue BBB permeability and biological stability .Molecular Structure Analysis

The molecular structure of Deltorphin II includes a helical conformation observed for the longest receptor fragment between Val283 and Arg291 . Further removal of N-terminal residues Val281 and Ile282 abolished helical conformation completely .Chemical Reactions Analysis

Deltorphin II is a selective peptide agonist for the δ opioid receptor . The effects of Deltorphin II were concentration-dependent and prevented by pretreatment with naltrindole indicating DOR-mediated inhibitory effects of Deltorphin II .Physical And Chemical Properties Analysis

Deltorphin II has a molecular weight of 782.88 and a chemical formula of C38H54N8O10 . It is stable at -20°C and has a solubility of 50 mg/mL in DMSO .Aplicaciones Científicas De Investigación

Infarct-Reducing Effect

Deltorphin II has been found to have an infarct-reducing effect. It is used as a drug to reduce infarct size in rats via Delta opioid receptors and important signaling molecules . The study was well designed and the results clearly reported the effect of Deltorphin II .

2. Activation of Peripheral δ2 Opioid Receptor The cardioprotective effect of Deltorphin II in reperfusion is mediated via the activation of peripheral δ2 opioid receptor (OR), which is most likely localized in cardiomyocytes . The infarct-reducing effect of Deltorphin II is mediated via the activation of PKCδ, PI3-kinase, ERK1/2-kinase, sarcolemmal K ATP channel .

Role in Reperfusion

Deltorphin II plays a significant role in reperfusion. The molecular mechanism of the infarct-limiting effect of opioids in reperfusion remains unexplored . The objective of this research was to study the signaling mechanisms of the cardioprotective effect of Deltorphin II in reperfusion .

Activation of Various Kinases

Deltorphin II activates various kinases such as PKCδ, PI3-kinase, ERK1/2-kinase . These kinases play a crucial role in various cellular processes, including cell growth, differentiation, metabolism, and apoptosis .

5. Role in Sarcolemmal K ATP Channel Opening Deltorphin II plays a role in the opening of the sarcolemmal K ATP channel . This channel is crucial for maintaining the electrical stability of the cell membrane and protecting the heart from ischemic injury .

6. Role in Mitochondrial Permeability Transition Pore (MPTP) Closing Deltorphin II plays a role in the closing of the mitochondrial permeability transition pore (MPTP) . The MPTP plays a crucial role in cell death and survival, and its closing is associated with cardioprotection .

Mecanismo De Acción

Target of Action

Deltorphin II is a selective peptide agonist for the δ-opioid receptor . The δ-opioid receptor (DOR) is a G protein-coupled receptor that plays a crucial role in mediating pain . Deltorphin II has a high affinity and selectivity for the delta-opioid receptor, making it the most selective natural delta opioid receptor agonist .

Mode of Action

Deltorphin II interacts with its target, the δ-opioid receptor, by binding to the third extracellular loop of the receptor . This interaction leads to changes in the conformation of the receptor, which in turn triggers a series of intracellular events . The binding of Deltorphin II to the δ-opioid receptor destabilizes a helix at the N terminus of the extracellular loop and promotes a β-structure at its C terminus .

Biochemical Pathways

The activation of the δ-opioid receptor by Deltorphin II leads to the stimulation of several protein kinases, including PKCδ, ERK1/2, PI3K, and PKG . These kinases play a crucial role in various cellular processes, including cell growth, differentiation, and survival . The activation of these kinases by Deltorphin II could potentially lead to various downstream effects, such as increased cardiac resistance to reperfusion .

Result of Action

The activation of the δ-opioid receptor by Deltorphin II has been shown to have an antinociceptive effect, meaning it can reduce the sensation of pain . In addition, Deltorphin II has been found to improve the recovery of contractility of the isolated heart after total ischemia . This suggests that Deltorphin II could potentially have therapeutic applications in conditions such as myocardial infarction .

Action Environment

The action of Deltorphin II can be influenced by various environmental factors. For instance, the presence of other ligands can affect the binding of Deltorphin II to the δ-opioid receptor . Additionally, the physiological state of the individual, such as their overall health status and the presence of any diseases, can also influence the action, efficacy, and stability of Deltorphin II.

Propiedades

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H54N8O10/c1-20(2)31(37(55)41-19-29(40)48)46-38(56)32(21(3)4)45-35(53)27(15-16-30(49)50)43-36(54)28(18-23-9-7-6-8-10-23)44-33(51)22(5)42-34(52)26(39)17-24-11-13-25(47)14-12-24/h6-14,20-22,26-28,31-32,47H,15-19,39H2,1-5H3,(H2,40,48)(H,41,55)(H,42,52)(H,43,54)(H,44,51)(H,45,53)(H,46,56)(H,49,50)/t22-,26+,27+,28+,31+,32+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNBRHVOPFWRRG-RCEFDBTISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H54N8O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

782.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Deltorphin II | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Deltorphin II and what is its primary target in the body?

A1: Deltorphin II is a naturally occurring heptapeptide originally isolated from the skin of the South American frog, Phyllomedusa bicolor. It exhibits high selectivity and affinity for δ-opioid receptors (DOR), which are part of the G protein-coupled receptor superfamily. [, , , , , ]

Q2: How does Deltorphin II interact with δ-opioid receptors?

A2: Deltorphin II binds to DOR, initiating a signaling cascade. This involves the activation of G proteins, primarily Gi/o, leading to the inhibition of adenylyl cyclase activity. [, , , , ]

Q3: What are the downstream effects of Deltorphin II binding to δ-opioid receptors?

A3: Deltorphin II binding to DOR triggers various downstream effects, including:

- Inhibition of cAMP formation: This is a common pathway for opioid receptor signaling. [, ]

- Modulation of ion channels: This includes the inhibition of voltage-gated calcium channels and activation of potassium channels, influencing neuronal excitability. [, ]

- Activation of intracellular signaling pathways: Deltorphin II can also activate signaling pathways like the phosphoinositide cascade, potentially contributing to its pharmacological effects. []

Q4: What is the role of the third extracellular loop of the δ-opioid receptor in binding Deltorphin II?

A4: The third extracellular loop of the DOR is crucial for the binding of delta-selective ligands like Deltorphin II. Mutations within this loop, specifically at Trp284, Val296, and Val297, significantly reduce the receptor's affinity for Deltorphin II. [, ]

Q5: What is the molecular formula and weight of Deltorphin II?

A5: Deltorphin II has the molecular formula C40H59N9O10 and a molecular weight of 802.95 g/mol.

Q6: Is there any spectroscopic data available on Deltorphin II?

A7: Yes, NMR and CD spectroscopy have been used to study Deltorphin II's structure and its interaction with DOR fragments, particularly those containing the third extracellular loop. [, ] These studies revealed conformational changes in both Deltorphin II and the receptor fragment upon binding.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-7-[(1S,2R,5S)-3-[(E,3R)-3-Hydroxyoct-1-enyl]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B48707.png)

![2,6-bis(bromomethyl)-3-methyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione](/img/structure/B48727.png)